molecular formula C24H27ClN4O2 B14277312 Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(2-chloro-4-nitrophenyl)- CAS No. 133307-99-0

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(2-chloro-4-nitrophenyl)-

Cat. No.: B14277312
CAS No.: 133307-99-0
M. Wt: 438.9 g/mol
InChI Key: AZHGMAOBEQZZKG-UHFFFAOYSA-N
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Description

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(2-chloro-4-nitrophenyl)- is a complex heterocyclic compound This compound is part of the benzodiazepine family, which is known for its wide range of pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(2-chloro-4-nitrophenyl)- typically involves multi-component reactions (MCRs). One common method is the one-pot pseudo-five-component condensation reaction. This process involves the reaction of a 1,2-diamine, isocyanide, trimethylsilyl azide (TMSN3), and two molecules of a linear or cyclic ketone in methanol at ambient temperature . Another method involves the use of ferrocene-supported activated carbon as a heterogeneous catalyst under solvent-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally benign catalysts and solvent-free conditions, are likely to be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(2-chloro-4-nitrophenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include 1,2-diamines, isocyanides, TMSN3, and ketones. Conditions often involve ambient temperature and the use of heterogeneous catalysts such as ferrocene-supported activated carbon or organic-inorganic hybrid catalysts .

Major Products

The major products formed from these reactions are various derivatives of 1,5-benzodiazepines, which exhibit significant pharmacological activities .

Scientific Research Applications

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(2-chloro-4-nitrophenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(2-chloro-4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The compound’s pharmacological effects are primarily mediated through its binding to benzodiazepine receptors in the central nervous system, leading to modulation of neurotransmitter activity . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(2-chloro-4-nitrophenyl)- lies in its spiro linkage and the presence of multiple fused rings, which contribute to its distinct chemical and pharmacological properties.

Properties

CAS No.

133307-99-0

Molecular Formula

C24H27ClN4O2

Molecular Weight

438.9 g/mol

IUPAC Name

2-chloro-4-nitro-N-(2-spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane]-5-ylethyl)aniline

InChI

InChI=1S/C24H27ClN4O2/c25-19-16-17(29(30)31)10-11-21(19)26-14-15-28-23-9-2-1-7-22(23)27-20-8-5-6-18(20)24(28)12-3-4-13-24/h1-2,7,9-11,16,18,26H,3-6,8,12-15H2

InChI Key

AZHGMAOBEQZZKG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C3CCCC3=NC4=CC=CC=C4N2CCNC5=C(C=C(C=C5)[N+](=O)[O-])Cl

Origin of Product

United States

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